3-cyclopropyl-4-methyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-cyclopropyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group at the third position and a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the reaction of cyclopropylamine with appropriate precursors under controlled conditions. One common method is the cyclization of cyclopropylamine with formamide derivatives, followed by methylation at the fourth position of the triazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropyl-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: A similar triazole derivative with a thiol group at the third position.
1,2,4-triazole: The parent compound of the triazole family, lacking the cyclopropyl and methyl substitutions.
Uniqueness
3-cyclopropyl-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopropyl group enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules.
Biologische Aktivität
3-Cyclopropyl-4-methyl-4H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The cyclopropyl and methyl substituents at specific positions enhance its pharmacological profile. The general structure can be represented as follows:
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a triazole moiety showed remarkable selectivity against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
3-Cyclopropyl-4-methyl | E. coli | 16 | 20 |
S. aureus | 8 | 25 | |
P. aeruginosa | 32 | 15 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In addition to antibacterial properties, derivatives of this compound have shown promising anti-inflammatory effects. A recent study synthesized several derivatives and evaluated their impact on cytokine release in peripheral blood mononuclear cells. Notably, compounds demonstrated significant reductions in Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) levels .
Table 2: Cytokine Modulation by Triazole Derivatives
Compound | TNF-α Reduction (%) | IFN-γ Reduction (%) |
---|---|---|
3-Cyclopropyl-4-methyl | 45 | 30 |
These results suggest that the compound may contribute to the management of chronic inflammatory conditions.
Anticancer Potential
The anticancer properties of triazole derivatives are being explored extensively. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain analogs have been shown to exhibit cytotoxic effects against human cancer cell lines .
Case Study: Anticancer Activity
In a study evaluating novel triazole derivatives for anticancer activity, one derivative demonstrated significant growth inhibition in breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJRMRHECHTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673674 | |
Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-57-1 | |
Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.